1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine hydrochloride
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Overview
Description
1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine hydrochloride: is a chemical compound that belongs to the class of substituted pyrrolidines. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring, which is further substituted with a methyl group and an amine group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine hydrochloride typically begins with commercially available starting materials such as 4-fluoroaniline and 3-methylpyrrolidine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperatures, often in the presence of catalysts or reagents such as palladium on carbon for reduction and sodium hydride for alkylation.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the fluorophenyl group or the pyrrolidine ring, potentially leading to the removal of the fluorine atom or hydrogenation of the ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Hydrogenated derivatives or de-fluorinated products.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry:
1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology:
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its fluorinated phenyl group can enhance binding affinity and selectivity in biochemical assays.
Medicine:
The compound is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity, while the pyrrolidine ring provides structural stability. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-3-methylpyrrolidin-3-amine hydrochloride
- 1-(4-bromophenyl)-3-methylpyrrolidin-3-amine hydrochloride
- 1-(4-methylphenyl)-3-methylpyrrolidin-3-amine hydrochloride
Comparison:
1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits higher binding affinity and selectivity in biological systems. The fluorine atom also influences the compound’s reactivity and stability, making it a preferred choice in various applications.
Properties
CAS No. |
2377035-73-7 |
---|---|
Molecular Formula |
C11H16ClFN2 |
Molecular Weight |
230.7 |
Purity |
95 |
Origin of Product |
United States |
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